3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile
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Overview
Description
3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile is a chemical compound with the molecular formula C15H10N2OS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry .
Mechanism of Action
Target of Action
The primary targets of the compound “3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile” are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Phenothiazine derivatives have been reported to possess various biological activities such as antimalarial, antipsychotropic, antimicrobial, antitubercular, antitumor, and analgesic . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Phenothiazine and its derivatives have been found to affect the nervous system of insects by inhibiting the breakdown of acetylcholine . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Phenothiazine derivatives have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Environmental factors can significantly impact the effectiveness of a compound. Therefore, understanding these influences is crucial for optimizing the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile typically involves the reaction of phenothiazine with appropriate reagents under controlled conditions. One common method involves the treatment of phenothiazine with acetonitrile and a suitable oxidizing agent to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to other functional groups.
Substitution: The phenothiazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including potential use as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(10H-phenothiazin-10-yl)propanenitrile
- 3-oxo-3-(10H-phenothiazin-10-yl)propanoic acid
- N-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-N,N-dipropylamine
Uniqueness
3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the phenothiazine core with a nitrile group allows for versatile chemical modifications and diverse applications in research and industry .
Properties
IUPAC Name |
3-oxo-3-phenothiazin-10-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEYWFBPBWRTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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